molecular formula C21H20ClN5O B2377714 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421490-75-6

2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2377714
CAS RN: 1421490-75-6
M. Wt: 393.88
InChI Key: LGTVNACPOMDPLN-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) . The compound has shown moderate acetylcholinesterase inhibitory activities in vitro .


Synthesis Analysis

The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The synthesis involved the alkylation reaction of the corresponding amines with previously obtained alkylating reagents .


Chemical Reactions Analysis

The compound has been evaluated for its bioactivities, which were evaluated by the Ellman’s method . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Scientific Research Applications

Electrophoresis in Drug Analysis

Nonaqueous capillary electrophoresis, an analytical method, can separate related substances like 2-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzamide. This technique is valuable in quality control and analysis of synthesized drug compounds (Ye et al., 2012).

Potassium Channel Openers for Epilepsy and Pain Treatment

Compounds similar to this compound have been identified as effective KCNQ2/Q3 potassium channel openers. They are active in animal models of epilepsy and pain, contributing to the development of new treatments in these areas (Amato et al., 2011).

Anti-Inflammatory Activity

Similar compounds have shown potential in anti-inflammatory applications. For instance, indolyl azetidinones, sharing a structural resemblance, exhibit anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Anticancer and Anti-Lipoxygenase Agents

Pyrazolopyrimidines derivatives, structurally similar to this compound, have been synthesized with anticancer and anti-5-lipoxygenase activities. These compounds show promise in cancer and inflammation treatments (Rahmouni et al., 2016).

Antibacterial Applications

Microwave-assisted synthesis of compounds with benzyl piperazine and pyrimidine has shown significant antibacterial activity. This opens avenues for new antibacterial drug development (Merugu et al., 2010).

Antiviral Properties

Research indicates that N-(pyrimidin-5-yl)-N′-phenylureas, structurally related to this compound, have significant antiviral activities, particularly against tobacco mosaic virus (Yuan et al., 2011).

properties

IUPAC Name

2-chloro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-19-9-5-4-8-18(19)20(28)25-16-14-23-21(24-15-16)27-12-10-26(11-13-27)17-6-2-1-3-7-17/h1-9,14-15H,10-13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVNACPOMDPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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